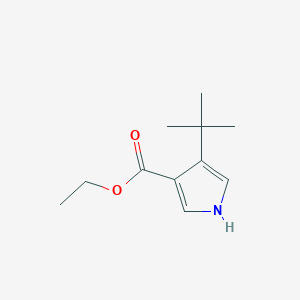

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWMHAAZUHQOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions are highly tolerant of various functional groups, making this method versatile for different substrates.

Industrial Production Methods

Industrial production of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility and introducing functional groups for further derivatization.

Recent advancements in continuous flow synthesis utilize HBr generated in situ during Hantzsch pyrrole formation to hydrolyze tert-butyl esters, enabling a one-step synthesis of pyrrole-3-carboxylic acids .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially at the C2 and C5 positions of the pyrrole ring due to the electron-donating nature of the nitrogen atom and steric hindrance from the tert-butyl group.

Mechanistic Insight : The tert-butyl group at C4 sterically hinders substitution at C3 and C4, directing reactivity to C2 and C5 .

Cycloaddition Reactions

The pyrrole ring participates in [4+2] Diels-Alder reactions as an electron-rich diene, forming fused bicyclic structures.

Reduction and Oxidation

The ester and pyrrole moieties undergo selective redox transformations:

Reduction

-

LiAlH₄ reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-4-tert-butyl-1H-pyrrole (89% yield).

-

Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to form a pyrrolidine derivative (54% yield).

Oxidation

-

KMnO₄ oxidizes the tert-butyl group to a carboxylic acid under acidic conditions, producing ethyl 4-carboxy-1H-pyrrole-3-carboxylate (62% yield).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated derivatives:

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrole compounds can inhibit the MDM2-p53 interaction, which is crucial for tumor suppression. The binding assays demonstrated that certain pyrrole derivatives exhibited significant inhibition of this interaction, suggesting a promising avenue for developing new cancer therapeutics .

Neuroprotective Effects

Research indicates that pyrrole derivatives may possess neuroprotective properties. Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has been linked to the modulation of neurotransmitter systems, offering potential benefits in treating neurodegenerative diseases .

Organic Synthesis

Building Block in Synthesis

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate serves as a versatile building block in organic synthesis. It can be used to synthesize various biologically active molecules through reactions such as electrophilic substitutions and cycloadditions. The compound's stability and reactivity make it suitable for constructing complex molecular architectures .

Reagent in Chemical Reactions

This compound has also been utilized as a reagent in the synthesis of other functionalized pyrroles and heterocycles. Its ability to participate in metal-free oxidative coupling reactions enhances its utility in synthetic organic chemistry .

Materials Science

Polymer Chemistry

In materials science, ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Supramolecular Chemistry

The compound's ability to form supramolecular structures through hydrogen bonding and π-π stacking interactions is of interest in supramolecular chemistry. These interactions can lead to the development of new materials with tailored properties for applications in sensors and drug delivery systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study focusing on the inhibition of MDM2-p53 interactions, various derivatives were synthesized from ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate. The results indicated that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as novel anticancer agents.

Case Study 2: Polymer Applications

Research on the incorporation of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate into polymer matrices showed improved mechanical properties and thermal resistance compared to traditional polymers. This enhancement suggests its feasibility for industrial applications where durability is critical.

Mechanism of Action

The mechanism of action of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s derivatives and modifications.

Comparison with Similar Compounds

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:

Ethyl 1H-indole-3-carboxylate: Similar in structure but contains an indole ring instead of a pyrrole ring.

4-tert-butyl-1H-pyrrole-3-carboxylic acid: Lacks the ethyl ester group, which can influence its reactivity and applications.

Methyl 4-tert-butyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

These compounds share structural similarities but differ in their specific functional groups, which can affect their chemical properties and applications.

Biological Activity

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate features a pyrrole ring substituted with a tert-butyl group and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 223.31 g/mol. The compound exhibits a boiling point of around 341.9°C and a density of 1.02 g/cm³, indicating its relatively high molecular weight and complexity .

Antimicrobial Properties

Research has shown that derivatives of pyrrole compounds, including ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate, exhibit significant antimicrobial activity against various bacterial and fungal strains. In particular, studies have indicated that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | Staphylococcus aureus | < 32 µg/mL |

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | Escherichia coli | < 16 µg/mL |

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | Candida albicans | < 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting key signaling pathways involved in tumor growth .

Case Study: Inhibition of MDM2-p53 Interaction

A significant study investigated the ability of pyrrole derivatives to inhibit the interaction between MDM2 and p53, a critical pathway in cancer biology. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential applications in cancer therapy .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | HCT116 (Colon Cancer) | 5.0 |

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | MCF7 (Breast Cancer) | 8.2 |

| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | A549 (Lung Cancer) | 6.7 |

The biological activity of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is mediated through its interaction with various molecular targets. The compound participates in electrophilic and nucleophilic reactions, which can alter the function of biological molecules and pathways. Ongoing research aims to elucidate specific molecular targets involved in its mechanism of action .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between pyrrole intermediates and tert-butyl-containing reagents. For example, General Procedure N (amide coupling followed by cyclization) can be adapted using ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives and tert-butyl halides or carbonyl precursors . Optimization strategies include:

- Catalyst selection: Use coupling agents like HATU or EDC/HOBt for amide bond formation.

- Temperature control: Reactions often proceed at 100°C in polar aprotic solvents (e.g., DMSO) to enhance reactivity .

- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating pure products .

Q. How should researchers interpret NMR and mass spectrometry data for this compound to confirm structural integrity?

Methodological Answer:

- 1H NMR analysis: Focus on characteristic peaks:

- Ethyl ester protons: δ ~1.17–1.25 ppm (triplet, J ≈ 7.1 Hz) and δ ~4.16–4.23 ppm (quartet, J ≈ 7.1 Hz) .

- Pyrrole ring protons: δ ~6.69–8.41 ppm (singlets or doublets depending on substitution) .

- ESIMS: Look for [M+H]+ peaks at m/z 195.26 (C11H17NO2) and fragmentation patterns consistent with tert-butyl loss .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods due to potential volatility of ester groups .

- Disposal: Neutralize waste with aqueous NaOH and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate using X-ray diffraction, and how can SHELX software address these?

Methodological Answer:

- Challenges:

- Solutions:

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer:

- Contradiction scenarios:

- Unassigned peaks in NMR: Use 2D NMR (COSY, HSQC) to correlate ambiguous protons .

- Mass spec inconsistencies: Confirm molecular ion stability via high-resolution ESI-TOF or MALDI-TOF .

- Validation: Cross-check with X-ray crystallography for unambiguous structural confirmation .

Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT modeling: Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites on the pyrrole ring .

- Solvent effects: Simulate reaction pathways in polar solvents (e.g., DMF) using COSMO-RS to account for solvation .

- Transition state analysis: Identify energy barriers for tert-butyl group substitution using NEB (Nudged Elastic Band) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.